molecular formula C9H11F2N3O4 B2414858 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1946823-25-1

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2414858
CAS No.: 1946823-25-1
M. Wt: 263.201
InChI Key: UZAPWWPOJJQHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-5-methyl-4-nitropyrazole with butanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to minimize human intervention and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[3-(Difluoromethyl)-5-methyl-4-aminopyrazol-1-yl]butanoic acid, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups in the pyrazole ring differentiates it from other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-3-5(9(15)16)13-4(2)7(14(17)18)6(12-13)8(10)11/h5,8H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAPWWPOJJQHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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